molecular formula C10H11BrF3N B1397851 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine CAS No. 1237535-89-5

1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine

Cat. No. B1397851
Key on ui cas rn: 1237535-89-5
M. Wt: 282.1 g/mol
InChI Key: RSUMDWVTDBQLIL-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

To a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (30 g, 118.6 mmol) in methylene chloride (150 mL) was added dimethylamine (2.0 M in THF, 118 mL) and the reaction was stirred at room temperature for 15 min. The reaction was cooled to 0° C. and sodium triacetoxyborohydride (37.7 g, 178 mmol) was added. The resulting mixture was warmed to room temperature and stirred for 3 h. The solvents were removed under reduced pressure and saturated sodium bicarbonate solution was added. The resulting mixture was extracted three times with ethyl acetate. The combined extracts were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. Silica gel chromatography (90/10 to 60/40 ethyl acetate/hexanes gradient) provided 1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine as a colorless oil (Int-8, 24.9 g, 74% yield). LC-MS: (FA) ES+ 282; 1H NMR (300 MHz, CDCl3) δ ppm 7.68 (s, 1H), 7.65 (s, 1H), 7.52 (s, 1H), 3.44 (s, 2H), 2.25 (s, 6H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[CH:5]=O.[CH3:14][NH:15][CH3:16].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][N:15]([CH3:16])[CH3:14])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)C(F)(F)F
Name
Quantity
118 mL
Type
reactant
Smiles
CNC
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure and saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C(F)(F)F)CN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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